Pharmacokinetic Differentiation: 6-Fold Longer Half-Life and Single-Bolus Dosing Versus Alteplase's 90-Minute Infusion
Tenecteplase exhibits a 6-fold prolonged plasma half-life relative to alteplase (22 minutes versus 3.5 minutes) due to an 80-fold reduced binding affinity to PAI-1 and 15-fold higher fibrin specificity [1]. This allows tenecteplase to be administered as a single intravenous bolus over 5–10 seconds, whereas alteplase requires a 90-minute accelerated infusion (10% bolus followed by 1-hour infusion) [1]. Systemic exposure (AUC) following a 30–50 mg bolus of tenecteplase is consistently higher than that achieved with a 100 mg infusion of alteplase [1].
| Evidence Dimension | Plasma half-life and dosing regimen |
|---|---|
| Target Compound Data | Tenecteplase: Initial half-life 22 min; Single IV bolus over 5–10 sec |
| Comparator Or Baseline | Alteplase: Half-life 3.5 min; 90-min accelerated infusion (10% bolus + 1-hr infusion) |
| Quantified Difference | 6-fold longer half-life; 90-minute reduction in administration time |
| Conditions | Human pharmacokinetic studies in acute myocardial infarction patients (n=179) |
Why This Matters
Single-bolus administration eliminates the need for infusion pumps and reduces nursing burden, directly enabling faster door-to-needle times and simplified inter-hospital transfer protocols for thrombectomy-eligible patients.
- [1] Tanswell P, Modi N, Combs D, Danays T. Pharmacokinetics and pharmacodynamics of tenecteplase in fibrinolytic therapy of acute myocardial infarction. Clin Pharmacokinet. 2002;41(15):1229-1245. View Source
